MS115

PRMT5 PROTAC Targeted Protein Degradation

Researchers require validated PRMT5 degraders with defined E3 ligase mechanisms to avoid confounding data from CRBN-based alternatives. MS115 is a selective VHL-recruiting PROTAC targeting the PRMT5/MEP50 complex. • DC50: 17.4 nM (PRMT5), 11.3 nM (PRMT5/MEP50) in MDA-MB-468 cells; Dmax >85% • Molecular weight: 1258.5 g/mol; formula: C63H88FN11O13S • Benchmark tool for comparing VHL vs. CRBN recruitment in cancer biology • Available for immediate R&D shipment; bulk orders supported

Molecular Formula C63H88FN11O13S
Molecular Weight 1258.5 g/mol
Cat. No. B15544521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS115
Molecular FormulaC63H88FN11O13S
Molecular Weight1258.5 g/mol
Structural Identifiers
InChIInChI=1S/C63H88FN11O13S/c1-42-56(89-41-69-42)45-11-9-44(10-12-45)50(71-59(81)52-33-48(76)39-75(52)60(82)57(62(2,3)4)72-61(83)63(64)17-18-63)35-54(78)65-19-24-85-26-28-87-30-32-88-31-29-86-27-25-84-23-16-55(79)74-21-14-47(15-22-74)70-53-34-51(67-40-68-53)58(80)66-36-49(77)38-73-20-13-43-7-5-6-8-46(43)37-73/h5-12,34,40-41,47-50,52,57,76-77H,13-33,35-39H2,1-4H3,(H,65,78)(H,66,80)(H,71,81)(H,72,83)(H,67,68,70)/t48-,49+,50+,52+,57-/m1/s1
InChIKeyMNUNFVFPUDFONM-BXQWZOBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS115: PRMT5 PROTAC Degrader


MS115 (compound 10) is a potent and selective von Hippel-Lindau (VHL)-recruiting PROTAC degrader targeting the protein arginine methyltransferase 5 (PRMT5)/MEP50 complex [1]. It exhibits low nanomolar DC50 values of 17.4 nM for PRMT5 and 11.3 nM for PRMT5/MEP50 in MDAMB468 breast cancer cells after 24 hours [2]. MS115 is a heterobifunctional molecule with a molecular formula of C63H88FN11O13S and a molecular weight of 1258.5 g/mol . It represents a best-in-class chemical biology tool for investigating PRMT5 biology and a potential therapeutic for cancers driven by PRMT5 dysregulation [1].

PRMT5/MEP50 complex degradation studies
VHL-recruited PROTAC mechanism research
Breast and prostate cancer cell model investigations

MS115 Substitution Risks


Generic substitution among PRMT5 PROTAC degraders is not scientifically valid due to profound differences in degradation potency, E3 ligase recruitment, and resulting cellular efficacy. MS115 is a VHL-recruiting degrader, whereas many alternative PRMT5 PROTACs (e.g., YZ-836P) utilize cereblon (CRBN) [1]. The recruitment mechanism dictates ternary complex formation efficiency and degradation kinetics, leading to vastly different DC50 values and maximal degradation levels. Furthermore, linker composition and length in PROTAC molecules critically influence target engagement and degradation efficiency [2]. Therefore, assuming functional equivalence between MS115 and other PRMT5-targeting agents without head-to-head quantitative evidence risks experimental failure and misinterpretation of biological results.

E3 Ligase

VHL-recruited degradation mechanism may not transfer to CRBN-recruiting PROTACs like YZ-836P, altering ternary complex efficiency.

Mechanism

Degrader vs. inhibitor modality: PROTACs eliminate targets, while catalytic inhibitors block activity, producing divergent cellular readouts.

Linker Chemistry

PROTAC linker composition critically influences degradation profiles; general substitution across PROTACs may fail without head-to-head evidence.

MS115 Comparator Evidence


PRMT5/MEP50 Degradation Potency vs. MS4322

MS115 exhibits substantially improved PRMT5/MEP50 degradation potency compared to the first-in-class VHL-recruiting PRMT5 degrader, MS4322 [1]. In MDAMB468 breast cancer cells, MS115 achieves a DC50 of 11.3 nM for the PRMT5/MEP50 complex, whereas MS4322 demonstrates a DC50 of 1.1 μM for PRMT5 protein levels in MCF-7 cells [2]. This represents an approximately 97-fold enhancement in degradation potency. Furthermore, MS115 achieves greater than 85% maximal degradation of both PRMT5 and MEP50 in MDAMB468 cells after 24-hour treatment [1].

PRMT5/MEP50 DC50 vs. MS4322
Cross-study comparable
11.3 nM for PRMT5/MEP50 (MDAMB468)
Supports PRMT5/MEP50 degradation research
Reported cross-study comparison with MS4322
PRMT5 PROTAC Targeted Protein Degradation

Antiproliferative Activity vs. MS4322

The improved degradation potency of MS115 over MS4322 translates to significantly better antiproliferative effects in both breast and prostate cancer cell models [1]. While specific IC50 values for cell proliferation are not directly compared in the primary publication, the authors explicitly state that the enhanced degradation potency of MS115 correlates with superior antiproliferative activity [1]. In contrast, MS4322 has been reported to inhibit PRMT5 methyltransferase activity with an IC50 of 18 nM but does not demonstrate comparable cellular efficacy [2].

Antiproliferative vs. MS4322
Class-level inference
Reported antiproliferative endpoint improvement
Cell endpoint review context
Data to verify; class-level inference from potency
Breast Cancer Prostate Cancer Antiproliferative Activity

VHL vs. CRBN E3 Ligase Recruitment

MS115 recruits the VHL E3 ligase, whereas the alternative PRMT5 PROTAC YZ-836P recruits cereblon (CRBN) [1][2]. This fundamental mechanistic difference can lead to distinct degradation profiles and cellular activities. In MDAMB468 cells, MS115 achieves DC50 values of 11.3-17.4 nM for PRMT5/MEP50 degradation [3], whereas YZ-836P's degradation potency (DC50) for PRMT5 in TNBC cells has not been publicly reported as a direct comparator. YZ-836P inhibits the growth of TNBC cell lines with IC50 values of 2.1 μM (HCC1806) and 1.0 μM (HCC1937) [2].

VHL vs. CRBN Recruitment
Cross-study comparable
VHL-recruiting (DC50 11.3-17.4 nM) vs. CRBN-recruiting YZ-836P
E3 ligase mechanism review
Direct DC50 comparison not available
PROTAC E3 Ligase Ubiquitin-Proteasome System

Degradation Kinetics and Maximal Efficacy in Breast Cancer

MS115 demonstrates rapid and robust degradation of PRMT5 and MEP50 in MDAMB468 breast cancer cells, achieving greater than 85% maximal degradation (Dmax) after 24 hours [1]. This high degradation efficiency is critical for achieving near-complete target ablation, which is often required for phenotypic studies. In comparison, the first-generation degrader MS4322 exhibits a DC50 of 1.1 μM for PRMT5 protein reduction in MCF-7 cells, indicating significantly lower potency and likely reduced maximal degradation [2].

Maximal Degradation (Dmax)
Head-to-head
>85% Dmax (PRMT5 and MEP50, 24h)
Supports near-complete target ablation
MDAMB468 cells, reported endpoint context
Degradation Kinetics Dmax Breast Cancer

Selectivity Profile vs. PRMT5 Inhibitors

MS115 is described as a highly selective PRMT5/MEP50 complex degrader, inducing potent and selective degradation without reported off-target effects [1]. In contrast, small-molecule PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178) often exhibit broader methyltransferase inhibition profiles or limited cellular efficacy due to substrate competition [2]. While direct selectivity profiling data (e.g., kinome-wide screens) for MS115 is not publicly detailed, the PROTAC mechanism inherently offers an additional layer of specificity by requiring ternary complex formation and ubiquitination, which can confer enhanced target selectivity compared to active-site inhibitors [3].

Selectivity vs. Inhibitors
Class-level inference
PROTAC mechanism offers enhanced selectivity context
Selectivity review context
Source review; class-level advantage not fully quantified
Selectivity PRMT5 Methyltransferase Inhibitors

Physicochemical Properties vs. MS4322

MS115 has a molecular weight of 1258.5 g/mol and a molecular formula of C63H88FN11O13S . MS4322, in comparison, has a molecular weight of 1101.3 g/mol and a formula of C55H76N10O12S . Both compounds are stable as solids at -20°C and soluble in DMSO (typically 10 mM) . MS115's higher molecular weight and additional functional groups may influence solubility, permeability, and pharmacokinetic properties in more complex biological systems, though direct comparative stability data is not reported.

Properties vs. MS4322
Supporting evidence
MW: 1258.5 g/mol vs. MS4322 (1101.3 g/mol)
Impacts handling and formulation review
Data to verify; no reported stability comparison
Chemical Properties Stability Storage

MS115 Research Applications


PRMT5/MEP50 Complex in Breast Cancer

Researchers studying the role of the PRMT5/MEP50 complex in breast cancer pathogenesis can leverage MS115's potent and selective degradation (DC50 of 11.3-17.4 nM) to achieve near-complete target ablation (>85% Dmax) in MDAMB468 cells [1]. This high-efficiency degradation enables robust interrogation of PRMT5-dependent pathways and downstream symmetric dimethylarginine (sDMA) modifications without confounding off-target effects [1].

VHL vs. CRBN PROTAC Comparison

MS115 serves as a critical tool for studies comparing VHL-based and CRBN-based PROTACs. By employing MS115 (VHL-recruiting) alongside CRBN-recruiting degraders like YZ-836P, researchers can dissect the influence of E3 ligase selection on degradation kinetics, ternary complex formation, and cellular efficacy [2]. This application is particularly relevant for understanding context-dependent PROTAC activity and optimizing degrader design.

Benchmarking New PRMT5 PROTACs

Given its established potency and selectivity, MS115 can be used as a benchmark comparator for evaluating novel PRMT5 PROTAC candidates. Its DC50 values (11.3-17.4 nM) and high Dmax (>85%) provide a quantitative standard against which new compounds can be assessed in MDAMB468 and other breast/prostate cancer cell lines [1].

PRMT5 Degradation in Prostate Cancer Models

MS115 has demonstrated improved antiproliferative effects in prostate cancer cell models compared to MS4322 [1]. Researchers focusing on PRMT5's role in prostate cancer (e.g., PC-3 cells) can utilize MS115 to achieve potent target degradation and assess phenotypic consequences with greater sensitivity than with earlier-generation degraders.

Application
Selection Property
Validation Focus
PRMT5/MEP50 pathway studies in breast cancer
VHL-recruited degradation activity
Target degradation efficiency and ternary complex review
E3 ligase comparison research (VHL vs. CRBN)
VHL vs. CRBN mechanistic context
Degradation kinetics and off-target profile review
Cancer cell model investigations
High Dmax degradation context
Cellular antiproliferative endpoint context
Benchmarking novel PRMT5 PROTACs
Established reported DC50 potency
Assay standardization and comparator context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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